REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH2:4][CH2:3]1.Br.[OH-].[K+].[Na+].[Cl-]>O>[CH3:1][N:2]1[CH2:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH2:4][CH2:3]1 |f:0.1,2.3,4.5|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN1CCC=C(C1)C(=O)OC.Br
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Name
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|
Quantity
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25 mL
|
Type
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solvent
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Smiles
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O
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[K+]
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Na+].[Cl-]
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Name
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petroleum ether
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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the layers were mixed
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Type
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CONCENTRATION
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Details
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to saturate the aqueous layer
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Type
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CUSTOM
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Details
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The organic layer was collected
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted three more times with petroleum ether
|
Type
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CUSTOM
|
Details
|
The combined organic layers were transferred to a 500 ml round bottom flask
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Type
|
ADDITION
|
Details
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were added
|
Type
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CUSTOM
|
Details
|
the petroleum ether was removed by distillation
|
Name
|
|
Type
|
|
Smiles
|
CN1CCC=C(C1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |